cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a CAS Number of 732253-41-7 . It has a molecular weight of 232.28 and its IUPAC name is (1R,2S)-2-(3-methylbenzoyl)cyclopentanecarboxylic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 . The InChI key is LCRAIEWQRNEROC-NWDGAFQWSA-N .Physical And Chemical Properties Analysis
The physical form of “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a white solid . Its molecular weight is 232.28 . The compound has a density of 1.195g/cm3 and a boiling point of 412.8ºC at 760 mmHg .Scientific Research Applications
Immunomodulatory Properties of Conjugated Linoleic Acid (CLA):
- Conjugated Linoleic Acid (CLA), a lipid, has been shown to modulate immune function through in vitro studies using immune cells and animal models. It affects both the innate and adaptive immune responses, with dietary CLA supplementation reducing immune-induced wasting and altering cytokine production in various animal models. The study also notes that different isomers of CLA have distinct effects on immune function, which might be relevant for research into similar compounds (O'shea, Bassaganya-Riera, & Mohede, 2004).
Cyclopentane Hydrates in Desalination:
- Research on cyclopentane hydrates for Hydrate-Based Desalination processes suggests cyclopentane, a related cyclopentane structure, as a potential candidate for sustainable desalination. This review covers fundamental data like multiphase equilibria, kinetics, and physical properties of cyclopentane hydrates. The findings could offer a context for exploring cyclopentane-related compounds in environmental applications (Ho-Van et al., 2019).
α-Linolenic Acid (ALA) - Pharmacology and Metabolism:
- A systematic review on α-linolenic acid (ALA), which has structural similarities with cyclopentane-based compounds, discusses its dietary sources, metabolism, and pharmacological effects. This review highlights the anti-metabolic syndrome, anticancer, anti-inflammatory, and antioxidant properties of ALA, which could be relevant for research into similar compounds (Yuan et al., 2021).
properties
IUPAC Name |
(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641305 |
Source
|
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
732253-41-7 |
Source
|
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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